molecular formula C11H7NO4 B2425486 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid CAS No. 2137591-52-5

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid

Cat. No.: B2425486
CAS No.: 2137591-52-5
M. Wt: 217.18
InChI Key: DDJRPEQEENMNBR-UHFFFAOYSA-N
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Description

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid is a heterocyclic compound that contains both a pyridine and a furan ring. This compound is known for its unique structure, which includes a formyl group attached to the pyridine ring and a carboxylic acid group attached to the furan ring. It has a molecular weight of 217.18 g/mol and is often used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

The synthesis of 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the furan ring followed by the introduction of the pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the compound. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production .

Chemical Reactions Analysis

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the formyl group into a carboxylic acid group.

    Reduction: The formyl group can be reduced to an alcohol group.

    Substitution: The compound can undergo substitution reactions where the formyl or carboxylic acid groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways within cells. The formyl and carboxylic acid groups are likely involved in these interactions, potentially affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid can be compared to other similar compounds, such as:

    2-Furoic acid: A simpler furan derivative with a carboxylic acid group.

    5-Formyl-2-furancarboxylic acid: Similar structure but lacks the pyridine ring.

    Pyridine-2-carboxylic acid: Contains a pyridine ring with a carboxylic acid group but lacks the furan ring.

Properties

IUPAC Name

5-(5-formylpyridin-2-yl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-6-7-1-2-8(12-5-7)9-3-4-10(16-9)11(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJRPEQEENMNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137591-52-5
Record name 5-(5-formylpyridin-2-yl)furan-2-carboxylic acid
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